N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide
CAS No.: 2034297-39-5
Cat. No.: VC4260363
Molecular Formula: C19H18FNOS
Molecular Weight: 327.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034297-39-5 |
|---|---|
| Molecular Formula | C19H18FNOS |
| Molecular Weight | 327.42 |
| IUPAC Name | N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C19H18FNOS/c1-13(10-15-12-23-18-5-3-2-4-17(15)18)21-19(22)11-14-6-8-16(20)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,21,22) |
| Standard InChI Key | KDJISBWZMYPMNX-UHFFFAOYSA-N |
| SMILES | CC(CC1=CSC2=CC=CC=C21)NC(=O)CC3=CC=C(C=C3)F |
Introduction
Synthesis
The synthesis of compounds like N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide typically involves:
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Step 1: Formation of the benzothiophene core.
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Benzothiophene derivatives are synthesized via cyclization reactions involving thiophene and benzene precursors.
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Step 2: Attachment of the propan-2-yl group.
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Alkylation reactions introduce the propan-2-yl chain at the desired position on the benzothiophene ring.
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Step 3: Coupling with fluorophenylacetamide.
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The final step involves an amidation reaction between a fluorophenylacetic acid derivative and the amine-functionalized intermediate.
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These steps ensure high specificity in forming the desired product while minimizing side reactions.
Spectroscopic Characterization
To confirm the structure of this compound, researchers employ various spectroscopic techniques:
| Technique | Purpose |
|---|---|
| 1H-NMR/13C-NMR | Identifies hydrogen and carbon environments within the molecule. |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation patterns. |
| Infrared Spectroscopy (IR) | Detects functional groups such as amides (C=O stretch) and aromatic systems. |
Molecular Docking Studies
Computational docking studies could predict the binding affinity of this compound to biological targets such as enzymes or receptors:
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Likely targets include kinases or nuclear receptors due to the hydrophobicity of the benzothiophene core.
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Docking simulations may reveal interactions with active site residues via hydrogen bonding or π-stacking.
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